molecular formula C16H15N3O2S2 B5570801 3-methyl-5-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-pyrrolidinyl)isoxazole

3-methyl-5-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-pyrrolidinyl)isoxazole

Cat. No. B5570801
M. Wt: 345.4 g/mol
InChI Key: SSDCASCLPNARTR-UHFFFAOYSA-N
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Description

3-methyl-5-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-pyrrolidinyl)isoxazole is a useful research compound. Its molecular formula is C16H15N3O2S2 and its molecular weight is 345.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 345.06056908 g/mol and the complexity rating of the compound is 453. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactivity

The compound 3-methyl-5-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-pyrrolidinyl)isoxazole is part of a broader class of isoxazoles, which are known for their diverse applications in chemical synthesis and potential biological activities. Research has shown that isoxazoles, including those with specific substituents like thienyl and thiazolyl groups, are valuable in synthesizing various heterocyclic compounds, which are crucial in medicinal chemistry and material science.

For instance, studies on the metalation and electrophilic quenching of isoxazoles have highlighted the synthetic utility of these compounds in generating thioalkyl derivatives, which are significant in developing new chemical entities with potential biological activities (Balasubramaniam, Mirzaei, & Natale, 1990). Similarly, organometallic chemistry has explored the use of isoxazoles with transition metal complexes, indicating the versatility of isoxazoles in forming complex structures (Pannell, Lee, Párkányi, & Redfearn, 1975).

Catalysis and Ring Formation

Isoxazoles have also been instrumental in catalysis, particularly in palladium-catalyzed direct arylation processes. These reactions are pivotal in constructing carbon-carbon bonds, crucial in organic synthesis and pharmaceutical manufacturing. The ability of isoxazoles to undergo C3 and C4 arylations through CH bond activation opens pathways to synthesize complex molecules, highlighting the compound's role in advancing synthetic methodologies (Roger, Gottumukkala, & Doucet, 2010).

Antiviral and Antimicrobial Applications

Beyond synthetic applications, specific isoxazoles have been investigated for their biological activities. For example, the in vitro antiviral activity of a novel orally bioavailable inhibitor of human rhinovirus 3C protease, which is structurally related to isoxazoles, has been demonstrated, suggesting potential therapeutic applications (Patick et al., 2005). Additionally, the antimicrobial activities of triazole derivatives starting from isonicotinic acid hydrazide, which can be linked to the chemical reactivity of isoxazole derivatives, have been evaluated, further indicating the compound's relevance in drug discovery (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).

properties

IUPAC Name

[2-(3-methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]-(2-thiophen-2-yl-1,3-thiazol-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S2/c1-10-8-13(21-18-10)12-4-2-6-19(12)16(20)11-9-23-15(17-11)14-5-3-7-22-14/h3,5,7-9,12H,2,4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSDCASCLPNARTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C2CCCN2C(=O)C3=CSC(=N3)C4=CC=CS4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.